Bis(4-decylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

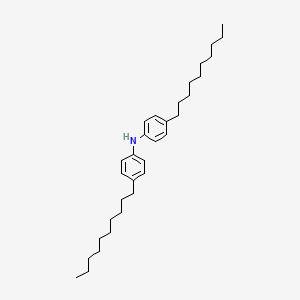

Bis(4-decylphenyl)amine is an organic compound with the molecular formula C₃₂H₅₁N It is characterized by the presence of two decylphenyl groups attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-decylphenyl)amine typically involves the reaction of 4-decylaniline with a suitable coupling agent. One common method is the reductive amination of 4-decylbenzaldehyde with 4-decylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-decylphenyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Bis(4-decylphenyl)amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of Bis(4-decylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Bis(4-octylphenyl)amine

- Bis(4-dodecylphenyl)amine

- Bis(4-hexylphenyl)amine

Uniqueness

Bis(4-decylphenyl)amine is unique due to its specific decyl chain length, which imparts distinct chemical and physical properties. Compared to similar compounds with different alkyl chain lengths, this compound may exhibit different solubility, reactivity, and biological activity profiles. These differences make it suitable for specific applications where other compounds may not be as effective .

Biological Activity

Bis(4-decylphenyl)amine, a compound belonging to the class of aromatic amines, has garnered attention due to its potential biological activities and applications in various fields. Its structure consists of two para-decylphenyl groups connected by an amine linkage, which influences its chemical properties and interactions with biological systems. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure : The molecular formula of this compound is C26H43N, with a molecular weight of approximately 393.65 g/mol. The compound appears as a waxy solid at room temperature.

Synthesis : The synthesis typically involves the alkylation of diphenylamine with decanol, often catalyzed by Lewis acids like aluminum chloride. The general steps include:

- Preparation of Diphenylamine : Reaction of aniline with phenol.

- Alkylation : Treating diphenylamine with decanol under acidic conditions.

- Purification : Recrystallization or distillation to obtain high-purity this compound.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its antioxidant properties, potential cytotoxic effects, and role in modulating cellular signaling pathways.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, which may be attributed to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in cells.

- Case Study : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human fibroblasts, indicating its potential as a protective agent against oxidative damage .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines.

- Findings : Research indicated that the compound exhibited dose-dependent cytotoxic effects on colorectal adenocarcinoma (Caco-2) and pancreatic cancer (Panc-1) cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 25 | Apoptosis via mitochondrial pathway |

| Panc-1 | 30 | Induction of oxidative stress |

Modulation of Cellular Signaling

This compound has been implicated in the modulation of sphingosine kinase activity, which is crucial for various cellular processes including proliferation and survival.

- Research Insights : It has been observed that the compound can inhibit sphingosine kinase 1 (SphK1), leading to reduced levels of sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival and proliferation .

Tables Summarizing Biological Activity

Properties

Molecular Formula |

C32H51N |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

4-decyl-N-(4-decylphenyl)aniline |

InChI |

InChI=1S/C32H51N/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28,33H,3-20H2,1-2H3 |

InChI Key |

AZUSZNZOTKGEPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.